

Comparative Analysis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate and Structural Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl (E)-3-(1-pyrrolidinyl)crotonate

Cat. No.: B1581037

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This guide provides a detailed comparison of the analytical data for **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** against two structurally related alternatives: Ethyl crotonate and Ethyl 3-aminocrotonate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on available experimental data.

While detailed spectral information for **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is not extensively available in the public domain, this guide compiles the accessible data and presents it alongside the thoroughly characterized data of its analogs to facilitate informed decision-making in research and development.

Physicochemical Properties

Property	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	Ethyl crotonate	Ethyl 3-aminocrotonate
Molecular Formula	C ₁₀ H ₁₇ NO ₂ [1]	C ₆ H ₁₀ O ₂ [2]	C ₆ H ₁₁ NO ₂
Molecular Weight	183.25 g/mol [1]	114.14 g/mol [2]	129.16 g/mol
CAS Number	54716-02-8[1]	623-70-1[2]	626-34-6
Appearance	Light yellow to light brown liquid/solid	Colorless liquid[3]	White to pale cream solid
Purity (Typical)	≥97% (GC)	≥98.0% (GC)[2]	98%

Spectroscopic Data

A direct comparison of the spectroscopic data is crucial for the identification and characterization of these compounds. Below is a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (CDCl₃, δ in ppm)

Assignment	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	Ethyl crotonate	Ethyl 3-aminocrotonate
CH ₃ (vinyl)	Not Publicly Available	1.87 (dd, J=6.9, 1.7 Hz, 3H)	1.93 (s, 3H)
CH (vinyl)	Not Publicly Available	5.82 (dq, J=15.6, 1.7 Hz, 1H)	4.47 (s, 1H)
CH ₂ (ethyl)	Not Publicly Available	4.18 (q, J=7.1 Hz, 2H)	4.06 (q, J=7.1 Hz, 2H)
CH ₃ (ethyl)	Not Publicly Available	1.29 (t, J=7.1 Hz, 3H)	1.22 (t, J=7.1 Hz, 3H)
N-CH ₂ (pyrrolidine)	Not Publicly Available	-	-
CH ₂ (pyrrolidine)	Not Publicly Available	-	-
NH ₂	-	-	~4.6 (br s, 2H)

¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Assignment	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	Ethyl crotonate	Ethyl 3-aminocrotonate
C=O	Not Publicly Available	166.8	170.6
C (vinyl, α)	Not Publicly Available	123.1	83.2
C (vinyl, β)	Not Publicly Available	144.4	160.7
CH ₃ (vinyl)	Not Publicly Available	17.9	19.4
O-CH ₂ (ethyl)	Not Publicly Available	59.6	58.1
CH ₃ (ethyl)	Not Publicly Available	14.3	14.8
N-CH ₂ (pyrrolidine)	Not Publicly Available	-	-
CH ₂ (pyrrolidine)	Not Publicly Available	-	-

Infrared (IR) Spectroscopy

Key IR Absorptions (cm⁻¹)

Functional Group	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	Ethyl crotonate	Ethyl 3-aminocrotonate
N-H Stretch	-	-	3400-3200 (br)
C-H Stretch	Not Publicly Available	2981, 2937, 2906	~2980, 2940
C=O Stretch (Ester)	Not Publicly Available	1722	1660
C=C Stretch	Not Publicly Available	1656	1610
C-O Stretch	Not Publicly Available	1271, 1178	~1250, 1160

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Compound	Molecular Ion (M ⁺)	Key Fragments (m/z)
Ethyl (E)-3-(1-pyrrolidinyl)crotonate	183[4]	Not Publicly Available
Ethyl crotonate	114	99, 87, 69 (base peak), 41[5]
Ethyl 3-aminocrotonate	129	114, 84, 43

Experimental Protocols

The data presented in this guide is typically acquired using standard analytical instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

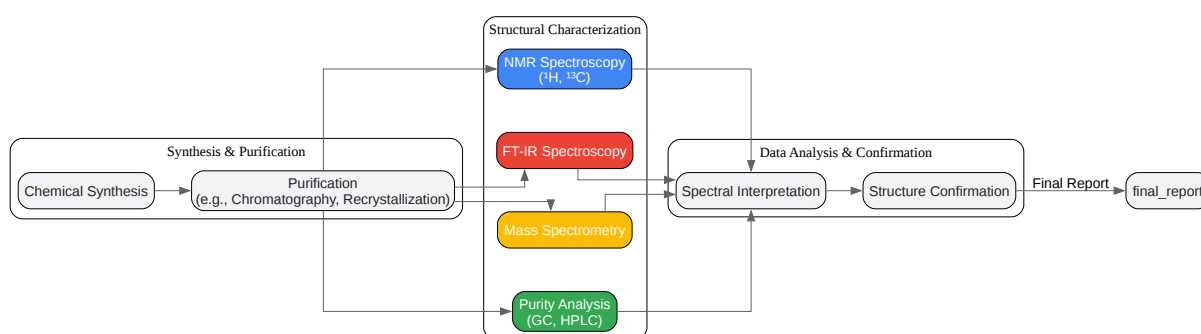
For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra are typically obtained by introducing a small amount of the sample into a mass spectrometer, often via a gas chromatograph (GC-MS). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized organic compound.



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